molecular formula C6H10N2O2 B1370583 (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 915925-45-0

(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B1370583
CAS No.: 915925-45-0
M. Wt: 142.16 g/mol
InChI Key: PQDUJWGQTSTVOA-UHFFFAOYSA-N
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Description

Significance of Five-Membered Heterocycles in Contemporary Organic and Medicinal Chemistry

Five-membered heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental building blocks in the development of new chemical entities. Their prevalence in nature and their versatile chemical properties make them indispensable in organic synthesis and medicinal chemistry. These rings can be found in a vast array of biologically active molecules, including many pharmaceuticals. Their significance lies in their ability to confer desirable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and the capacity to engage in specific binding interactions with biological targets. The unique electronic and steric attributes of these heterocycles allow for fine-tuning of a compound's pharmacological profile.

Overview of the 1,2,4-Oxadiazole (B8745197) Ring System and its Isomeric Forms

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is part of the larger family of oxadiazoles (B1248032), which are isomers that differ in the arrangement of the nitrogen atoms within the ring. The known isomers are the 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles. Among these, the 1,2,4- and 1,3,4-isomers are particularly stable and have been extensively studied. The 1,2,4-oxadiazole ring system is characterized by its planar geometry and aromatic nature, which contributes to its chemical stability.

Below is a table summarizing the isomeric forms of oxadiazole:

Isomer NameRing Structure
1,2,3-OxadiazoleA five-membered ring with one oxygen atom at position 1 and two nitrogen atoms at positions 2 and 3.
1,2,4-OxadiazoleA five-membered ring with one oxygen atom at position 1 and two nitrogen atoms at positions 2 and 4.
1,2,5-OxadiazoleA five-membered ring with one oxygen atom at position 1 and two nitrogen atoms at positions 2 and 5.
1,3,4-Oxadiazole (B1194373)A five-membered ring with one oxygen atom at position 1 and two nitrogen atoms at positions 3 and 4.

Unique Structural Features and Bioisosteric Properties of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring possesses a unique combination of structural and electronic features that make it a valuable component in the design of new molecules. It is a relatively electron-poor system, which influences its reactivity and interactions with other molecules. One of the most significant properties of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of an amide or ester group with a 1,2,4-oxadiazole ring can lead to compounds with improved metabolic stability, as the oxadiazole ring is generally resistant to enzymatic hydrolysis. This bioisosteric replacement can also modulate a compound's lipophilicity and ability to participate in hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Contextualizing (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol as a Key 1,2,4-Oxadiazole Derivative for Research Exploration

This compound is a derivative of the 1,2,4-oxadiazole scaffold that has found utility as a building block in the synthesis of more complex molecules for research purposes. Its structure features an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position of the oxadiazole ring. These functional groups provide handles for further chemical modifications, allowing for its incorporation into larger molecular frameworks.

A notable application of this compound is its use as a reactant in the synthesis of inhibitors of cathepsin S, a cysteine protease involved in various physiological and pathological processes. In a documented synthetic route, this compound is reacted with a substituted triazolopyridine derivative under Mitsunobu conditions to form an ether linkage. organic-chemistry.org This reaction highlights the role of the hydroxymethyl group as a key point of attachment for constructing more elaborate molecules. The use of this specific oxadiazole derivative in the development of potential therapeutic agents underscores its importance as a valuable tool in advanced chemical research.

Below is a data table with key information about this compound:

PropertyValue
Compound Name This compound
CAS Number 915925-45-0
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance Liquid

Properties

IUPAC Name

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDUJWGQTSTVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649252
Record name [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-45-0
Record name [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915925-45-0
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Chemical Reactivity and Derivatization of 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Methanol

Transformations of the Hydroxyl (Methanol) Functional Group

The hydroxyl group attached to the 1,2,4-oxadiazole (B8745197) ring at the C5 position can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. The electron-withdrawing nature of the 1,2,4-oxadiazole ring may influence the reactivity of the adjacent methylene (B1212753) and hydroxyl groups.

Oxidation Reactions (e.g., to Corresponding Aldehyde or Carboxylic Acid)

The primary alcohol functionality of (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol can be oxidized to the corresponding aldehyde, 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde, or further to the carboxylic acid, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These methods are known to minimize over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄), are capable of oxidizing the primary alcohol directly to the carboxylic acid. The synthesis of 1,2,4-oxadiazole carboxylic acids is a valuable route for creating derivatives with potential applications in medicinal chemistry, as these acids can serve as building blocks for further functionalization. daneshyari.comipbcams.ac.cn

Table 1: Oxidation Reactions of (3-Alkyl-1,2,4-oxadiazol-5-yl)methanol Analogs
Starting MaterialOxidizing AgentProductReference
(3-Aryl-1,2,4-oxadiazol-5-yl)methanolPCC3-Aryl-1,2,4-oxadiazole-5-carbaldehyde rsc.org
(3-Aryl-1,2,4-oxadiazol-5-yl)methanolKMnO₄3-Aryl-1,2,4-oxadiazole-5-carboxylic acid ipbcams.ac.cn

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The formation of ester derivatives is a common strategy in drug discovery to modify the physicochemical properties of a molecule. nih.gov

Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can also lead to ether formation, although the former may be complicated by the stability of the heterocyclic ring under strongly acidic conditions.

Table 2: Esterification and Etherification of Hydroxymethyl-1,2,4-oxadiazole Analogs
Reactant 1Reactant 2Reaction TypeProductReference
(3-Aryl-1,2,4-oxadiazol-5-yl)methanolAcetic AnhydrideEsterification(3-Aryl-1,2,4-oxadiazol-5-yl)methyl acetate nih.gov
(3-Aryl-1,2,4-oxadiazol-5-yl)methanolMethyl Iodide / NaHEtherification5-(Methoxymethyl)-3-aryl-1,2,4-oxadiazoleGeneral Knowledge

Reactions Involving the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle with a relatively low degree of aromaticity, making it susceptible to various ring-opening and rearrangement reactions. chim.it The presence of an isopropyl group at the C3 position and a methanol (B129727) group at the C5 position can influence the regioselectivity and feasibility of these transformations.

Ring Opening and Rearrangement Pathways

The 1,2,4-oxadiazole ring can undergo cleavage under various conditions, including thermal, photochemical, or chemical induction. A well-known rearrangement is the Boulton-Katritzky rearrangement, which typically involves a nucleophilic atom in a side chain at the C3 position attacking the N2 atom of the oxadiazole ring, leading to a new heterocyclic system. chim.it

Another significant rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where a nucleophile attacks an electrophilic carbon of the ring (typically C5), leading to ring opening and subsequent closure to form a different heterocycle. The electrophilicity of the C5 carbon in this compound would be a key factor in its susceptibility to this pathway. researchgate.net

Substitution Reactions on the Heterocyclic Ring

The 1,2,4-oxadiazole ring is generally resistant to electrophilic substitution due to its electron-deficient nature. Conversely, the carbon atoms of the ring, particularly C3 and C5, are electrophilic and can be susceptible to nucleophilic attack, especially if a good leaving group is present. nih.gov In the case of this compound, direct nucleophilic substitution on the ring is unlikely without prior modification of the substituents. However, if the hydroxyl group were converted to a better leaving group, such as a tosylate, nucleophilic substitution at the methylene carbon adjacent to the ring would be a feasible pathway for further derivatization.

Table 3: General Reactivity of the 1,2,4-Oxadiazole Ring
Reaction TypeGeneral ConditionsOutcomeReference
Boulton-Katritzky RearrangementThermal; requires appropriate C3 side chainFormation of a new heterocyclic system chim.it
ANRORC ReactionNucleophilic attack at C5Ring transformation researchgate.net
Nucleophilic SubstitutionRequires a good leaving group on a side chainFunctional group interchange nih.gov

Photochemical Rearrangements

1,2,4-Oxadiazoles are known to undergo a variety of photochemical rearrangements upon UV irradiation. nih.govrsc.org These reactions often proceed through the cleavage of the weak N-O bond in the ring. chim.it The resulting intermediates can then rearrange through several pathways, including a "ring contraction-ring expansion" (RCRE) route or an "internal-cyclization isomerization" (ICI) pathway. nih.gov The specific outcome of the photorearrangement is highly dependent on the nature and position of the substituents on the oxadiazole ring. For this compound, irradiation could potentially lead to the formation of other isomeric heterocycles. The presence of the isopropyl and hydroxymethyl groups would influence the stability of the intermediates and thus the final product distribution. nih.gov

Functionalization for Complex Molecular Architectures and Hybrid Structures

The hydroxymethyl group of this compound serves as a key functional handle for its incorporation into more complex molecular architectures and hybrid structures. This primary alcohol functionality can undergo a variety of common organic transformations, allowing for the covalent linkage of the 1,2,4-oxadiazole core to other molecular scaffolds.

Potential functionalization reactions include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers through reactions such as the Williamson ether synthesis.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, providing further opportunities for derivatization.

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

Through these transformations, this compound can be integrated into larger molecules, including polymers, peptides, or other heterocyclic systems, to create hybrid structures with potentially novel properties.

Computational and Theoretical Investigations of 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Methanol and 1,2,4 Oxadiazole Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of the 1,2,4-oxadiazole (B8745197) ring system. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, charge distributions, and energetic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of heterocyclic compounds, including 1,2,4-oxadiazole derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and predict electronic properties. researchgate.netingentaconnect.com

Studies on various oxadiazole isomers reveal that the 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocyclic system. chemicalbook.com The topography of the ring, with one oxygen and two nitrogen atoms, creates distinct electronic features. chemicalbook.com DFT calculations have been used to investigate photoinduced rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles, where understanding the electronic structure of the excited state is key to rationalizing the reaction pathways. nih.gov These studies confirm the involvement of a neutral singlet excited state in the photoexcitation process. nih.gov Furthermore, DFT is used to explore structure-physical-chemical property relationships in derivatives, calculating parameters like net charges, bond lengths, and dipole moments to understand their reactivity and potential biological activity. researchgate.netscispace.com

Table 1: Representative DFT-Calculated Properties for Oxadiazole Isomers Note: This table is illustrative, based on general findings for oxadiazole isomers, as specific data for (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol is not available.

PropertyIsomerCalculated ValueReference Level of Theory
Dipole Moment (Debye)1,2,4-Oxadiazole~3.0 - 4.0B3LYP/6-311G(d,p)
Heat of Formation (kcal/mol)Substituted 1,2,4-OxadiazoleVaries with substituentDFT Methods
Planarity1,2,4-Oxadiazole RingPlanarB3LYP/6-31G**

Ab initio (from first principles) calculations, such as Hartree-Fock (HF), provide a foundational, albeit less computationally efficient, alternative to DFT for studying electronic structure. scispace.com While DFT methods are generally favored for larger systems, ab initio calculations are valuable for benchmarking and for cases where electron correlation is treated with higher-level methods like Møller-Plesset perturbation theory (MP2). ukim.mk

For instance, ab initio molecular orbital calculations have been used to locate transition structures in Diels-Alder reactions involving the related 1,3,4-oxadiazole (B1194373) ring. ukim.mk These studies, using levels of theory like RHF/3-21G and MP2/6-31G*, provide insights into activation energies and the concerted nature of reaction mechanisms. ukim.mk For oxazole (B20620) derivatives, ab initio/HF methods have been used in conjunction with DFT to provide a comparative analysis of geometric and electronic structures, showing good correlation between the methods for properties like bond lengths and charge densities. scispace.com

The aromaticity of the 1,2,4-oxadiazole ring is a key determinant of its stability and reactivity. Computationally, aromaticity can be assessed using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring; a negative value is indicative of aromatic character (a diatropic ring current).

Studies on oxadiazole isomers have utilized the NICS method to probe their aromatic properties. scirp.org While some geometric approaches might suggest a non-aromatic character, NICS calculations can predict a degree of aromaticity. researchgate.net For example, in a study of 1,3,4-oxadiazoles, NICS was used to evaluate the changes in π-electron delocalization upon substitution. researchgate.net Additionally, experimental ¹³C NMR studies on 3,4-disubstituted-1,2,4-oxadiazole-5-ones have shown correlations between chemical shifts and Hammett parameters, indicating electronic communication through the heterocyclic ring, which is a feature of aromatic systems. researchgate.net

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic molecule gains from its delocalized π-electron system compared to a hypothetical non-aromatic analogue. ASE can be calculated through various theoretical methods, often involving isodesmic or homodesmotic reactions where the number and type of bonds are conserved.

In a comparative study of oxadiazole isomers, ASE was one of the metrics used to evaluate relative stability. scirp.org The results from such calculations help to rank the thermodynamic stability of different isomers, with findings suggesting that 1,3,4-oxadiazole is more stable than 1,2,4-oxadiazole. scirp.org However, it was also noted that ASE results may not always perfectly correlate with other stability metrics like the HOMO-LUMO gap or chemical hardness. scirp.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For oxadiazole isomers, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.netscirp.org From these energies, various global reactivity descriptors can be calculated:

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different 1,2,4-oxadiazole derivatives. scirp.org For example, a higher hardness value correlates with greater molecular stability. scirp.org These calculations are essential in drug design to predict how a molecule might interact with a biological target. nih.gov

Table 2: Conceptual Reactivity Descriptors from FMO Analysis Note: This table presents the definitions and significance of reactivity descriptors derived from HOMO and LUMO energies.

DescriptorFormulaChemical Significance
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical stability and reactivity. Larger gap = higher stability.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the molecule's power to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. Higher hardness = higher stability.
Chemical Softness (S)1 / ηReciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations examine static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly valuable in medicinal chemistry for studying how a ligand, such as a 1,2,4-oxadiazole derivative, interacts with a biological macromolecule like a protein or enzyme. tandfonline.comnih.gov

MD simulations have been performed on various 1,2,4-oxadiazole-based compounds to understand their binding modes and the stability of protein-ligand complexes. tandfonline.commdpi.com These simulations can reveal key interactions, such as hydrogen bonds between the oxadiazole ring's nitrogen or oxygen atoms and amino acid residues in a protein's active site. mdpi.com By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time, researchers can assess the stability of the ligand within the binding pocket. tandfonline.com For example, a study on 1,2,4-oxadiazole derivatives as EGFR inhibitors used MD simulations to show that the most active compound maintained stable hydrogen bonds for an extended period, resulting in a stable protein-ligand complex. tandfonline.com

Conformational Analysis and Energy Landscapes

Computational methods such as molecular mechanics, semi-empirical methods (like RM1), ab initio calculations, and Density Functional Theory (DFT) are employed to study the molecular geometry and conformational preferences of 1,2,4-oxadiazole derivatives. researchgate.net These studies provide insights into the three-dimensional arrangement of atoms and the energy associated with different conformations.

For a molecule like this compound, conformational analysis would focus on the rotational barriers around the single bonds connecting the isopropyl and methanol (B129727) groups to the 1,2,4-oxadiazole ring. By performing potential energy surface (PES) scans, computational chemists can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Key parameters derived from these calculations include:

Bond lengths and angles: These define the basic geometry of the molecule.

Relative energies: These indicate the stability of different conformers.

The analysis of the molecular electrostatic potential (MESP) surface helps in understanding the charge distribution and identifying regions of the molecule that are prone to electrophilic or nucleophilic attack, which is vital for predicting intermolecular interactions. researchgate.net

Solvent Effects on Molecular Behavior and Stability

The surrounding environment, particularly the solvent, can significantly influence the behavior and stability of molecules. Computational chemistry accounts for these effects using either implicit or explicit solvent models. wikipedia.orgpreprints.orgfiveable.me

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgorientjchem.org This approach is computationally efficient and is often used to study how the polarity of the solvent affects the stability of different tautomers or conformers. For instance, in a study of 3-hydroxy-1,2,4-oxadiazole derivatives, DFT calculations using the PCM model showed that in the gas phase, the stability of tautomers is dependent on the nature of the substituents, while in solution, an increase in solvent polarity favors the stability of NH isomers. orientjchem.orgresearchgate.net

Explicit solvent models involve including individual solvent molecules in the simulation box around the solute. wikipedia.orgarxiv.orgnih.gov This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. wikipedia.orgarxiv.org Molecular dynamics (MD) simulations with explicit solvent are often used to study the dynamic behavior of molecules in solution.

Solvent Model Type Description Advantages Disadvantages
Implicit (Continuum) Solvent is represented as a continuous dielectric medium.Computationally efficient.Does not account for specific solute-solvent interactions like hydrogen bonds. wikipedia.org
Explicit Individual solvent molecules are included in the simulation.Provides a detailed description of specific interactions.Computationally expensive. wikipedia.orgfiveable.me

These models are crucial for accurately predicting properties like reaction rates, equilibrium constants, and spectroscopic characteristics in a solution phase.

Photochemical Reaction Mechanisms via Computational Approaches

The study of photochemical reactions of 1,2,4-oxadiazoles, often investigated using DFT and complete active space self-consistent field (CASSCF) methods, reveals complex rearrangement pathways. nih.govnih.govrsc.org Upon absorption of UV light, these molecules can undergo various isomerization and fragmentation reactions. rsc.orgacs.orgamanote.com

Computational studies have elucidated several potential mechanisms for the photorearrangement of 1,2,4-oxadiazoles:

Direct Mechanism: This is often a one-step, barrierless process where the molecule moves from the Franck-Condon region to a conical intersection, which facilitates the transition to the photoproduct. nih.gov

Ring Contraction-Ring Expansion (RCRE): This pathway involves the initial formation of a strained intermediate, which then rearranges to a different heterocyclic system. nih.govacs.org

Internal Cyclization-Isomerization (ICI): This mechanism involves the formation of a new ring through an intramolecular cyclization, followed by isomerization. nih.govacs.org

These theoretical investigations are vital for understanding the photostability of 1,2,4-oxadiazole-containing compounds and for designing new photosensitive materials. The involvement of a neutral singlet excited state is often supported by calculations of vertical excitation energies using time-dependent DFT (TD-DFT). nih.govacs.org

Structure-Activity Relationship (SAR) and Ligand Binding Mode Prediction using Computational Chemistry

Computational chemistry plays a pivotal role in modern drug discovery by predicting how a molecule might interact with a biological target and by guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics for Target Interactions (e.g., Enzymes, Nuclear Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uludag.edu.trbohrium.comuludag.edu.trresearchgate.net In the context of drug design, this involves docking a small molecule (ligand), such as a 1,2,4-oxadiazole derivative, into the active site of a protein (receptor). uludag.edu.trbohrium.comuludag.edu.trnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's binding affinity. For example, docking studies have been used to investigate 1,2,4-oxadiazole derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase and acetylcholinesterase, and as modulators of nuclear receptors like the farnesoid X receptor (FXR). uludag.edu.truludag.edu.trnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. nih.gov By simulating the movement of atoms over time, MD can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon ligand binding. nih.gov

Computational Technique Purpose Information Gained
Molecular Docking Predicts the binding mode of a ligand to a receptor.Binding affinity, key intermolecular interactions (hydrogen bonds, etc.). uludag.edu.trbohrium.comuludag.edu.trresearchgate.net
Molecular Dynamics (MD) Simulates the dynamic behavior of the ligand-receptor complex.Stability of the binding pose, conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netconicet.gov.arnih.gov These models are built using calculated molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For 1,2,4-oxadiazole derivatives, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.netconicet.gov.arnih.gov These models generate contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov This information provides a rational basis for designing new derivatives with improved biological activity. researchgate.net

Prediction of Crystal Structures and Solid-State Properties

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, with significant implications for the pharmaceutical and materials industries. arxiv.orgwikipedia.orgchemrxiv.orgresearchgate.net Computational methods for crystal structure prediction (CSP) typically involve two main steps: generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. wikipedia.orgresearchgate.net

Evolutionary algorithms and simulated annealing are common methods for exploring the vast conformational space of crystal packing. arxiv.orgwikipedia.org The energies of the generated structures are often calculated using a combination of molecular mechanics force fields and more accurate quantum mechanical methods like DFT, often with corrections for dispersion interactions. wikipedia.orgarxiv.org

Once a crystal structure is predicted or determined experimentally, computational methods can be used to investigate its solid-state properties. For example, DFT calculations can be used to analyze the noncovalent interactions, such as hydrogen bonds and CH⋯π interactions, that govern the crystal packing. rsc.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can provide a detailed understanding of the nature and strength of these interactions. rsc.org

Applications of 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Methanol and 1,2,4 Oxadiazole Derivatives in Advanced Chemical Research

Scaffold Design in Medicinal Chemistry Research (Mechanism and Target Focus)

The 1,2,4-oxadiazole (B8745197) ring is a versatile framework in medicinal chemistry, frequently employed to develop compounds with specific biological targets. nih.govnih.gov Its utility as a bioisostere for ester and amide functionalities allows for the enhancement of pharmacokinetic properties, such as metabolic stability. nih.govacs.org This scaffold is integral to the creation of molecules targeting enzymes, receptors, and pathogens, leading to the discovery of novel therapeutic candidates for a range of conditions including cancer, inflammatory disorders, and infectious diseases. nih.govmdpi.com

Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzymes critical in disease pathology.

Histone Deacetylase (HDAC): Certain 1,2,4-oxadiazole hydroxamate-based derivatives have been developed as inhibitors of histone deacetylases (HDACs). nih.govmdpi.com For instance, some compounds have shown potent activity against HDAC-1, -2, and -3, with IC₅₀ values in the nanomolar range, suggesting their potential as anticancer agents. mdpi.com

Topoisomerase II: Researchers have designed and synthesized 3,5-substituted 1,2,4-oxadiazole derivatives as catalytic inhibitors of human DNA topoisomerase IIα, an enzyme crucial for DNA replication and a validated target in cancer therapy. tandfonline.com

Thymidylate Synthase and Thymidine (B127349) Phosphorylase: The 1,3,4-oxadiazole (B1194373) scaffold, closely related to the 1,2,4-isomer, has been shown to inhibit enzymes like thymidylate synthase and thymidine phosphorylase, which are involved in nucleotide synthesis and are targets for anticancer drugs. mdpi.com One study found that certain 1,3,4-oxadiazole derivatives exhibited significant inhibitory activity against thymidylate synthase with IC₅₀ values in the low micromolar range. tandfonline.com

Acetylcholinesterase: The 1,2,4-oxadiazole moiety is a key component in the design of inhibitors for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov A series of novel 1,2,4-oxadiazole-based derivatives demonstrated excellent inhibitory potential against AChE, with some compounds being significantly more potent than the reference drug, donepezil. nih.gov

Table 1: 1,2,4-Oxadiazole Derivatives as Enzyme Inhibitors
Enzyme TargetDerivative ClassKey FindingsReference
Histone Deacetylase (HDAC)1,2,4-Oxadiazole hydroxamatesPotent inhibition of HDAC-1, -2, and -3 with IC₅₀ values of 1.8, 3.6, and 3.0 nM, respectively. mdpi.com
Topoisomerase IIα3,5-substituted 1,2,4-oxadiazolesDesigned as catalytic inhibitors for cancer therapy. tandfonline.com
Acetylcholinesterase (AChE)1,2,4-Oxadiazole-based derivativesEleven compounds showed IC₅₀ values from 0.00098 to 0.07920 µM, surpassing the potency of donepezil. nih.gov
Butyrylcholinesterase (BuChE)1,2,4-Oxadiazole derivativesCompound 6n identified as the most potent selective inhibitor with an IC₅₀ of 5.07 µM. nih.gov

The 1,2,4-oxadiazole scaffold has been instrumental in developing ligands that modulate the activity of various receptors.

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Compounds featuring a 1,2,4-oxadiazole core have been identified as a new class of farnesoid X receptor (FXR) antagonists. mdpi.comnih.gov Further research has led to the discovery of nonsteroidal dual modulators that act as FXR antagonists and Pregnane X Receptor (PXR) agonists. mdpi.comnih.gov These compounds, such as compounds 5 and 11 from one study, are considered promising leads for treating inflammatory disorders. mdpi.com

Acetylcholine (B1216132) Receptors: A range of 5-substituted 1,2,4-oxadiazoles have been synthesized and evaluated as muscarinic acetylcholine receptor (mAChR) agonists. researchgate.netjst.go.jp Additionally, certain 1,2,4-oxadiazole derivatives containing haloalkyl groups have been identified as potential nematicides that act on acetylcholine receptors in nematodes. mdpi.comnih.gov

Table 2: 1,2,4-Oxadiazole Derivatives in Receptor Interaction
Receptor TargetDerivative ClassActivity ProfilePotential ApplicationReference
Farnesoid X Receptor (FXR)3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole coreAntagonistInflammatory disorders mdpi.com
Pregnane X Receptor (PXR)3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole coreAgonistInflammatory disorders mdpi.com
Muscarinic Acetylcholine Receptors5-substituted 1,2,4-oxadiazolesAgonistInsecticides researchgate.netjst.go.jp
Nematode Acetylcholine Receptors1,2,4-Oxadiazoles with haloalkyl groupsNematicidal activityAgriculture mdpi.comnih.gov

The 1,2,4-oxadiazole ring is a privileged structure in the development of agents against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. nih.govscielo.br The cysteine protease cruzain, an essential enzyme for the parasite, has been a primary target. rjraap.combenthamdirect.com Studies have shown that N-acylhydrazone derivatives bearing a 3-aryl-1,2,4-oxadiazole scaffold exhibit potent anti-trypanosomal activity, with some compounds proving as effective as the reference drug, benznidazole. researchgate.net Computational studies confirm that these derivatives can interact with the catalytic site of cruzain. nih.govrjraap.com For example, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine showed good affinity for cruzain in silico and demonstrated activity against various forms of the parasite. nih.gov

The rise of antibiotic resistance, particularly from pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), has spurred the search for new antimicrobial agents. nih.gov The 1,2,4-oxadiazole scaffold has emerged as a promising framework for developing new non-β-lactam antibiotics. mdpi.com In one study, a library of 1,2,4-oxadiazoles was screened, and compound 12 was identified as having strong antimicrobial activity (MIC of 2 µM) against MRSA. nih.govmdpi.com This compound also exhibited a synergistic effect with oxacillin (B1211168), restoring the efficacy of the traditional antibiotic. nih.govmdpi.com The mechanism of action for compound 12 was found to involve the reduction in the expression of genes within the mec operon, which is responsible for methicillin (B1676495) resistance. nih.govmdpi.com

Table 3: Antimicrobial Activity of a 1,2,4-Oxadiazole Derivative Against MRSA
CompoundTarget OrganismMICSynergistic EffectMechanismReference
Compound 12MRSA2 µMRestores oxacillin activity (FIC index: 0.396)Reduced expression of mec operon genes nih.govmdpi.com

1,2,4-Oxadiazole derivatives have demonstrated significant potential as agrochemicals. researchgate.net Tioxazafen (B1208442), a commercial nematicide, features a 1,2,4-oxadiazole core and controls a broad spectrum of nematodes in major crops. mdpi.com Research has focused on synthesizing new derivatives to enhance activity and expand applications. For instance, introducing haloalkyl groups at the 5-position of the 1,2,4-oxadiazole ring led to compounds with excellent nematicidal activity against Bursaphelenchus xylophilus. mdpi.comnih.gov Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) showed an LC₅₀ value of 2.4 μg/mL, which was far superior to commercial agents like avermectin. nih.gov The mechanism for some of these compounds is believed to involve the disruption of acetylcholine receptors in the nematodes. mdpi.comnih.gov Other derivatives have been developed as muscarinic acetylcholine receptor agonists for insecticidal applications against pests like aphids and planthoppers. researchgate.netjst.go.jp

Role as a Building Block in Complex Organic Synthesis

Beyond its role in medicinal chemistry, the 1,2,4-oxadiazole ring serves as a valuable building block in the field of organic synthesis. lifechemicals.com Its chemical stability and the established synthetic routes for its formation make it an attractive component for constructing more complex molecular architectures. mdpi.com The most common methods for synthesizing the 1,2,4-oxadiazole ring involve the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. mdpi.com These versatile synthetic strategies allow for the introduction of diverse substituents at the C3 and C5 positions, providing a modular approach to creating libraries of compounds for various applications, including materials science, where they have been used to create liquid crystals and luminescent materials. lifechemicals.com

Synthesis of Polyfunctionalized Heterocycles

The 1,2,4-oxadiazole ring is not merely a stable endpoint in synthesis but also a reactive intermediate for creating more complex, polyfunctionalized heterocyclic systems. Due to the relatively weak N-O bond and a lower degree of aromaticity compared to other heterocycles, the 1,2,4-oxadiazole ring can undergo rearrangements or cleavage under specific conditions, providing pathways to novel molecular architectures. researchgate.net

Researchers utilize these characteristics in several ways:

Ring Transformation Reactions: The 1,2,4-oxadiazole nucleus can be transformed into other heterocyclic systems. This reactivity is influenced by the substituents on the ring, the reagents used, and the reaction conditions. This makes them valuable synthons for building diverse chemical libraries.

Precursors for Complex Molecules: The oxadiazole moiety can be a key building block in the multi-step synthesis of elaborate chemical structures. For instance, new heterocycles containing 1,2,4-oxadiazole, 1,2,4-oxadiazolone, hydantoin, and mercaptobenzimidazole units have been prepared, demonstrating the utility of the oxadiazole core in constructing diverse molecular frameworks. nih.gov

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is often achieved through methods like the cyclocondensation of amidoximes with carboxylic acids or their derivatives, which can be facilitated by catalysts or microwave irradiation. nih.govorganic-chemistry.org This accessibility allows chemists to readily generate a variety of substituted oxadiazoles (B1248032) to serve as precursors for further synthetic elaboration.

Precursors for Agrochemical Development Research

The 1,2,4-oxadiazole scaffold is extensively explored in the discovery of new pesticides. rsc.org Its derivatives have shown a broad spectrum of biological activities, including nematicidal, fungicidal, herbicidal, and insecticidal properties. mdpi.com This has led to the development of commercial products and numerous promising candidates in agrochemical research.

Nematicidal Activity: Plant-parasitic nematodes present a significant threat to agriculture, and 1,2,4-oxadiazole derivatives have emerged as potent nematicides. mdpi.comresearchgate.net

Tioxazafen: A notable example is tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a broad-spectrum nematicide developed for major crops like corn and soybean. mdpi.comresearchgate.net

Novel Derivatives: Research has focused on modifying the tioxazafen structure to enhance efficacy. For example, introducing haloalkyl groups at the 5-position of the 1,2,4-oxadiazole ring has yielded compounds with remarkable activity against nematodes such as Bursaphelenchus xylophilus. mdpi.com One such derivative, compound A1, demonstrated significantly higher potency than commercial nematicides, acting on the acetylcholine receptor of the nematode. mdpi.comresearchgate.net

Fungicidal Activity: Derivatives have also shown significant promise in controlling plant diseases caused by fungi.

A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and tested for their bioactivity. nih.gov

Compound F15 from this series exhibited excellent activity against Sclerotinia sclerotiorum, a pathogenic fungus, with an efficacy comparable to commercial fungicides. nih.gov Its mode of action was identified as the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov

The following table summarizes the bioactivity of selected 1,2,4-oxadiazole derivatives in an agrochemical context.

Compound IDTarget OrganismBioactivity MetricValueReference
A1 Bursaphelenchus xylophilusLC502.4 µg/mL mdpi.comresearchgate.net
F15 Sclerotinia sclerotiorumEC502.9 µg/mL nih.gov
F15 S. sclerotiorum SDHIC5012.5 µg/mL nih.gov
F11 Meloidogyne incognitaCorrected Mortality93.2% at 200 µg/mL nih.gov
Tioxazafen B. xylophilusLC50>300 µg/mL mdpi.comresearchgate.net

Contributions to Materials Science Research

The unique electronic properties, high thermal stability, and rigid structure of the 1,2,4-oxadiazole ring make it a valuable component in the design of advanced functional materials. nih.gov

Components for Advanced Functional Materials

The incorporation of 1,2,4-oxadiazole units into larger molecular or polymeric structures can impart desirable characteristics. Their applications extend to various areas of materials science, including:

Liquid Crystals: The rigid, linear nature of some 1,2,4-oxadiazole derivatives allows them to be used as subunits in the creation of liquid crystals. lifechemicals.com

Thermally Stable Polymers: Polymers containing 1,2,4-oxadiazole units in their backbone exhibit enhanced thermal and hydrolytic stability, making them suitable for applications requiring robust materials. researchgate.net

Role in the Design of Novel Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, 1,2,4-oxadiazole derivatives have been widely investigated for their use in OLEDs. Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and as components in host or emitter molecules. nih.govresearchgate.net

Electron Transport and Host Materials: The oxadiazole moiety facilitates the injection and transport of electrons. tandfonline.com Bipolar host materials, which can transport both holes and electrons, have been synthesized using the 1,2,4-oxadiazole unit, leading to high-efficiency blue phosphorescent devices. acs.org For example, a device using the isomer DCzmOXD-1 achieved a high external quantum efficiency (EQE) of 11.2%. acs.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: Oxadiazole-based compounds have been developed as highly efficient TADF emitters. rsc.org These molecules can harvest both singlet and triplet excitons for light emission, significantly improving device efficiency. An OLED using the TADF emitter 2PXZ-OXD showed an impressive EQE of 14.9%. rsc.org

Exploration in High Energy Density Materials (HEDMs) Research

The high nitrogen content and positive heat of formation associated with the 1,2,4-oxadiazole ring make it an attractive building block for the synthesis of HEDMs. nih.govresearchgate.net The goal of HEDM research is to develop new explosives and propellants that offer superior performance (e.g., high detonation velocity and pressure) combined with improved safety (low sensitivity to impact and friction).

By linking the 1,2,4-oxadiazole core to other energetic heterocycles (like furazan (B8792606) or furoxan) and introducing explosophoric groups (e.g., -NO₂, -NHNO₂, -ONO₂), researchers have created a new family of energetic materials. researchgate.netfrontiersin.orgnih.gov These compounds often exhibit an excellent balance of high energy density and remarkable insensitivity. frontiersin.org The stability is attributed in part to extensive intermolecular interactions, such as hydrogen bonding and π-π stacking. frontiersin.org

The table below presents the performance characteristics of several 1,2,4-oxadiazole-based energetic materials.

Compound IDDensity (g·cm⁻³)Detonation Velocity (vD, m·s⁻¹)Detonation Pressure (P, GPa)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)Reference
Compound 11 1.8218,82235.235>360 frontiersin.orgnih.gov
Compound 6 1.837,80927.2>40>360 frontiersin.org
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate 1.8328,180N/A8.7282 frontiersin.org

Future Directions and Research Perspectives for 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Methanol

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability

Future research into (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol will necessitate the development of advanced synthetic protocols that improve upon traditional methods. The primary goals are to enhance reaction efficiency, control selectivity, and adhere to the principles of green chemistry for greater sustainability.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. nih.govnih.gov Applying microwave irradiation to the cyclization step in the synthesis of this compound could offer a more efficient and environmentally friendly route. nih.gov

Flow Chemistry: Continuous flow processes present a scalable, safe, and highly efficient alternative to batch synthesis. researchgate.net A flow chemistry approach could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and yields. This method has been successfully used for other oxadiazole derivatives, suggesting its applicability here. researchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents (like water or ionic liquids), solid-supported reagents, and catalysts can minimize hazardous waste and environmental impact. nih.govnih.gov For example, a novel methodology using silica (B1680970) gel as a solid support under microwave irradiation has been developed for building the 1,2,4-oxadiazole ring, offering a fast and efficient strategy. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies for 1,2,4-Oxadiazole Derivatives
MethodologyKey AdvantagesPotential ChallengesRelevant Research Findings
Conventional HeatingWell-established proceduresLong reaction times, lower yields, high energy consumptionTraditional methods often involve refluxing for several hours. nih.gov
Microwave-Assisted Synthesis (MWI)Rapid reaction rates, higher yields, milder conditionsScalability can be an issue, requires specialized equipmentReduces reaction times from hours to minutes with improved yields. nih.gov
Flow ChemistryHigh efficiency, scalability, enhanced safety, precise controlInitial setup costs, potential for cloggingAllows for rapid, multi-step, and in-situ synthesis with online monitoring. researchgate.net
One-Pot SynthesisReduced workup steps, higher atom economy, time and resource efficientCompatibility of reagents and reaction conditionsGood to excellent yields (61-93%) have been reported for one-pot synthesis of related compounds. nih.gov

Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation

Computational chemistry offers powerful tools for accelerating the research and development process. For this compound, in silico methods can be employed to predict its physicochemical properties, design novel derivatives with enhanced activity, and understand its behavior at a molecular level.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, spectroscopic properties (IR, NMR), and reactivity of the molecule. dntb.gov.uaresearchgate.net This can help in confirming its structure and predicting its stability and reaction pathways.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of derivatives to build models that correlate structural features with biological activity. researchgate.net Such models are invaluable for designing new compounds with improved potency.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogs within the active site of specific biological targets, such as enzymes or receptors. rsc.orgmdpi.com This is crucial for hypothesis-driven drug design.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. rsc.orgmdpi.com Early assessment of these pharmacokinetic parameters helps in identifying candidates with better drug-like profiles.

Table 2: Application of Computational Methods in the Study of this compound
Computational MethodObjectivePredicted Outcome/Insight
Density Functional Theory (DFT)Elucidate electronic structure and reactivityMolecular orbital energies, charge distribution, spectroscopic signatures. dntb.gov.ua
3D-QSAR (e.g., CoMFA, CoMSIA)Correlate structure with biological activityIdentification of key structural features for potency and selectivity. researchgate.net
Molecular DockingPredict binding to biological targetsBinding modes, interaction energies, identification of key residues. rsc.org
ADMET PredictionAssess drug-likeness and pharmacokineticsOral bioavailability, blood-brain barrier penetration, metabolic stability. mdpi.com

Elucidation of Complex Reaction Mechanisms and Biological Interactions

A fundamental understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is essential. The 1,2,4-oxadiazole ring is known to undergo rearrangements, and its substituents can influence the reactivity of the core structure. chim.itmdpi.com Future work should investigate the kinetics and thermodynamics of its formation, likely via the common pathway of cyclizing an O-acylated amidoxime (B1450833). researchgate.net

Furthermore, identifying and characterizing the biological interactions of this compound is a critical research avenue. The broad spectrum of activities reported for the 1,2,4-oxadiazole class—including anticancer, anti-inflammatory, and antimicrobial effects—stems from their ability to interact with a diverse range of biological targets. nih.govresearchgate.net Research should aim to:

Identify Molecular Targets: Employing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that bind to this compound.

Characterize Binding Interactions: Using biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and thermodynamics of the interaction.

Determine Mechanism of Action: Once a target is validated, further studies will be needed to elucidate how the compound modulates the target's function, for example, as an inhibitor, agonist, or antagonist. This could involve enzyme kinetics, cell-based reporter assays, and structural biology (e.g., X-ray crystallography) to visualize the compound bound to its target.

Exploration of Undiscovered Applications in Integrated Chemical and Biological Systems

The versatility of the 1,2,4-oxadiazole scaffold suggests that this compound and its derivatives could have applications beyond a single therapeutic area. lifechemicals.com A systematic exploration of its potential in various integrated systems is a promising future direction.

Broad-Spectrum Biological Screening: The compound should be evaluated against a wide array of biological targets and disease models. The known activities of related compounds provide a roadmap for this exploration. For example, derivatives have shown promise as anticancer, antimicrobial, antidiabetic, anti-inflammatory, and neuroprotective agents. researchgate.net

Agricultural Applications: Novel 1,2,4-oxadiazole derivatives have demonstrated potent antifungal and nematicidal activities, indicating potential use in crop protection. mdpi.comresearchgate.netnih.gov Screening this compound for such properties could open new avenues in agrochemical research.

Materials Science: Beyond biomedical applications, 1,2,4-oxadiazoles have been used as building blocks for functional materials, including liquid crystals and luminescent materials, owing to their thermal and chemical stability. lifechemicals.com The unique substitution pattern of this compound could be exploited in the design of novel materials with specific photophysical properties.

Table 3: Potential Areas for Application Screening
DomainSpecific ApplicationRationale based on 1,2,4-Oxadiazole Analogs
TherapeuticsAnticancerDerivatives act as apoptosis inducers and HDAC inhibitors. mdpi.com
Anti-inflammatoryKnown to inhibit inflammatory pathways. researchgate.net
NeuroprotectionCompounds have been investigated for activity against Alzheimer's disease. rsc.orgresearchgate.net
AgrochemicalsFungicideDerivatives show excellent activity against plant pathogenic fungi. mdpi.comnih.gov
NematicideActivity against root-knot nematodes has been reported. mdpi.comnih.gov
Materials ScienceLiquid CrystalsThe rigid heterocyclic core is suitable for creating liquid crystalline phases. lifechemicals.com

Design of Targeted Libraries for Specific Research Hypotheses

Once a promising biological activity is identified, the next logical step is to design and synthesize a targeted library of compounds based on the this compound scaffold. This approach allows for a systematic investigation of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

The design of such a library would involve:

Scaffold-Based Derivatization: Modifying the key functional groups. The isopropyl group could be replaced with other alkyl or aryl substituents to probe steric and electronic requirements at the C3 position. The primary alcohol of the methanol (B129727) group could be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines to explore interactions at the C5 position.

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate a diverse set of analogs.

Computational Guidance: Using the predictive models developed (as described in section 6.2) to prioritize the synthesis of compounds most likely to be active, thereby making the library design more efficient and focused. nih.gov This rational approach can accelerate the identification of lead compounds for further development. researchgate.netmdpi.com

By pursuing these integrated research directions, the scientific community can systematically uncover the chemical and biological potential of this compound, paving the way for the development of novel therapeutic agents, agricultural products, or advanced materials.

Q & A

Q. What are the common synthetic routes for preparing (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol, and what key reaction conditions should be optimized?

Answer: The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, coupling 3-isopropyl-1,2,4-oxadiazole precursors with methanol-containing intermediates under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile) is a standard approach . Key optimizations include:

  • Reagent stoichiometry: Maintaining a 1:1 molar ratio of amidoxime to carboxylic acid derivative to minimize side products.
  • Temperature control: Reflux at 80–100°C for 6–12 hours to ensure complete cyclization.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields high-purity products .

Q. How can the stereochemical configuration of this compound derivatives be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, in related oxadiazole-glycoside derivatives, ORTEP diagrams and refinement using SHELXL software confirmed the (S)-configuration at chiral centers with bond distances and angles consistent with expected values . Complementary methods include:

  • NMR spectroscopy: 1^1H-1^1H NOESY correlations to verify spatial proximity of substituents.
  • Optical rotation: Comparing experimental [α]D_D values with literature data for analogous compounds .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS or HR-ESI-MS provides molecular ion peaks (e.g., m/z 342.2 [M+H]+^+) and exact mass confirmation (e.g., Δ < 2 ppm error) .
  • FT-IR: Peaks at 1650–1680 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (O-H stretch) confirm functional groups.
  • X-ray diffraction: Single-crystal analysis resolves bond lengths (e.g., C-O = 1.36 Å) and torsion angles, critical for validating the oxadiazole ring geometry .

Advanced Research Questions

Q. How can biocatalytic methods (e.g., baker’s yeast) be optimized for asymmetric synthesis of this compound derivatives?

Answer: Baker’s yeast-mediated reductions of ketone precursors (e.g., 4-[3-aryl-1,2,4-oxadiazol-5-yl]butanones) achieve high enantiomeric excess (ee) for (S)-configured alcohols. Optimization strategies include:

  • Substrate engineering: Introducing electron-withdrawing groups (e.g., -NO2_2) on the aryl ring enhances yeast compatibility and reaction rates.
  • Fermentation conditions: pH 7.0–7.5, 30°C, and 120 rpm agitation improve enzyme activity and ee (>90%) .
  • Product isolation: Extraction with ethyl acetate and silica gel chromatography minimizes racemization.

Q. What strategies address contradictions in biological activity data for 1,2,4-oxadiazole derivatives, such as antimicrobial potency variations across structural analogs?

Answer: Discrepancies in bioactivity often arise from substituent effects on lipophilicity and membrane permeability. For example:

  • Electron-deficient aryl groups (e.g., -CF3_3) enhance antibacterial activity against S. aureus by improving target binding (MIC = 2 µg/mL vs. 8 µg/mL for metronidazole) .
  • Steric hindrance: Bulky substituents (e.g., isopropyl) may reduce potency but improve metabolic stability.
  • Dose-response assays: Replicate testing under standardized CLSI guidelines (e.g., broth microdilution) resolves false positives/negatives .

Q. What are the challenges in achieving high regioselectivity during the formation of the 1,2,4-oxadiazole ring in this compound synthesis?

Answer: Regioselectivity is influenced by the electronic and steric properties of precursors:

  • Activating groups: Trifluoroacetyl or nitrile substituents on amidoximes direct cyclization to the 5-position of the oxadiazole ring.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) favor the desired regioisomer by stabilizing transition states.
  • Catalysis: ZnCl2_2 or Sc(OTf)3_3 improves yields (from 47% to >70%) by coordinating to the amidoxime nitrogen .

Q. Methodology Notes

  • Crystallography: SHELX software (SHELXL/SHELXS) is recommended for structure refinement, particularly for resolving twinning or disorder in oxadiazole derivatives .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.